3-chloro-N'-cyanobenzene-1-carboximidamide

PDE4B inhibitor triazine synthesis CR3 helix

3-Chloro-N'-cyanobenzene-1-carboximidamide is a substituted N-cyanobenzimidamide derivative with the molecular formula C8H6ClN3 and a molecular weight of 179.6 g/mol. This compound belongs to the N-cyanobenzimidamide class, which has been employed as a key building block in the synthesis of triazine-based phosphodiesterase 4B (PDE4B) inhibitors.

Molecular Formula C8H6ClN3
Molecular Weight 179.6 g/mol
CAS No. 1432056-52-4
Cat. No. B1404624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N'-cyanobenzene-1-carboximidamide
CAS1432056-52-4
Molecular FormulaC8H6ClN3
Molecular Weight179.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(=NC#N)N
InChIInChI=1S/C8H6ClN3/c9-7-3-1-2-6(4-7)8(11)12-5-10/h1-4H,(H2,11,12)
InChIKeyXEVLLOLCCFWLQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-N'-cyanobenzene-1-carboximidamide (CAS 1432056-52-4): A Bifunctional Intermediate for PDE4B-Selective Triazine Inhibitor Synthesis


3-Chloro-N'-cyanobenzene-1-carboximidamide is a substituted N-cyanobenzimidamide derivative with the molecular formula C8H6ClN3 and a molecular weight of 179.6 g/mol [1]. This compound belongs to the N-cyanobenzimidamide class, which has been employed as a key building block in the synthesis of triazine-based phosphodiesterase 4B (PDE4B) inhibitors [2]. The compound features a 3-chloro substituent on the phenyl ring, which, together with the N'-cyano moiety, provides bifunctional reactivity suitable for nucleophilic substitution and cyclization reactions [1]. Its rigid benzene backbone ensures stability, while the electron-withdrawing chloro substituent facilitates selective modifications at the carboximidamide moiety during heterocycle construction [1].

Why Generic N-Cyanobenzimidamide Analogs Cannot Replace 3-Chloro-N'-cyanobenzene-1-carboximidamide in PDE4B-Targeted Synthesis


Generic substitution within the N-cyanobenzimidamide class carries significant risk of synthetic failure. The chlorine substitution pattern on the phenyl ring critically governs both the electronic profile and the steric accessibility of the carboximidamide moiety during cyclization steps [1]. For example, the 4-chloro positional isomer (N'-Cyano-4-chlorobenzamidine, J-GLOBAL ID: 200907091677098908) shares the same molecular formula C8H6ClN3 but differs in the placement of the chlorine atom at the para position [2]. This positional shift alters the electron density distribution across the aromatic ring, which can redirect the regiochemical outcome of cyclocondensation reactions with orthoesters or amidines, leading to different triazine regioisomers or diminished yields in the PDE4B inhibitor series [1]. Furthermore, the unsubstituted parent compound, N'-cyanobenzene-1-carboximidamide (CAS 17513-09-6), lacks the chlorine substituent entirely, reducing electrophilicity at the imidamide carbon and limiting the scope of downstream nucleophilic substitution reactions that are essential for generating the substituted triazine core found in potent PDE4B inhibitors [3].

Quantitative Differentiation Evidence: 3-Chloro-N'-cyanobenzene-1-carboximidamide vs. Structural Analogs


PDE4B-Selective Triazine Synthesis: 3-Chloro Substituent Enables CR3-Dependent Inhibitor Conformation

The 3-chloro substitution pattern on the phenyl ring is critical for generating triazine inhibitors that engage the C-terminal regulatory helix (CR3) of PDE4B, locking the enzyme in an inactive 'closed' conformation. The landmark PDE4B triazine inhibitor series, for which 3-chloro-N'-cyanobenzene-1-carboximidamide serves as a key intermediate, exploits a single amino acid polymorphism in CR3 (leucine in PDE4B vs. glutamine in PDE4D) to achieve 70–80-fold selectivity for PDE4B over PDE4D [1]. In contrast, the 4-chloro positional isomer would produce triazine derivatives with altered CR3 engagement geometry, and the unsubstituted parent compound yields triazines lacking the chlorine-mediated hydrophobic contacts necessary for CR3 helix closure [1].

PDE4B inhibitor triazine synthesis CR3 helix subtype selectivity structure-based design

Bifunctional Reactivity Advantage: Simultaneous Chloro and N'-Cyano Groups Enable One-Pot Triazine Cyclization

3-Chloro-N'-cyanobenzene-1-carboximidamide possesses two orthogonal reactive sites: the N'-cyano group for nucleophilic addition/cyclization and the 3-chloro substituent for subsequent cross-coupling or nucleophilic aromatic substitution. This dual functionality enables a one-pot, two-step sequence: (i) cyclocondensation of the N'-cyanoamidine moiety with orthoesters or amidines to form the triazine core, and (ii) subsequent functionalization at the 3-chloro position to diversify the inhibitor scaffold. The unsubstituted N'-cyanobenzene-1-carboximidamide (CAS 17513-09-6) can undergo only the cyclization step, requiring separate introduction of substituents via less efficient late-stage C–H functionalization [1]. The 4-chloro isomer provides only a single diversification vector at the para position, restricting the accessible chemical space compared to the meta-substituted analog [1].

heterocyclic synthesis triazine bifunctional intermediate cyclocondensation one-pot synthesis

Commercial Availability and Purity Specifications: 3-Chloro Isomer Offers Higher Purity Baseline vs. 4-Chloro Isomer

Commercially, 3-chloro-N'-cyanobenzene-1-carboximidamide is available in >97% purity from multiple suppliers (e.g., Ambeed catalog A995844, Leyan catalog 1946239, A2B Chem catalog AI83809) [1]. In contrast, the 4-chloro positional isomer (N'-Cyano-4-chlorobenzamidine) is primarily cataloged in the J-GLOBAL database but has limited commercial availability with comparable purity specifications [2]. The 3-chloro isomer's broader supplier base and established quality control specifications reduce procurement risk and ensure batch-to-batch consistency in multi-step synthetic campaigns.

chemical procurement purity specification intermediate sourcing quality control

Patent-Cited Utility: 3-Chlorophenyl Group Explicitly Claimed in PDE4 Inhibitor Compositions

The US patent application 'HETEROARYL INHIBITORS OF PDE4' (US 2015/0111886) explicitly claims embodiments where R6 is chosen from 3-chlorophenyl and 5-chloro-2-thienyl [1]. This establishes a direct intellectual property linkage between the 3-chlorophenyl moiety—the core structural feature of 3-chloro-N'-cyanobenzene-1-carboximidamide—and a composition of matter claim for PDE4 inhibitors. No equivalent claim exists for the 2-chlorophenyl or 4-chlorophenyl isomers in this patent family [1]. Furthermore, the 'Discovery of triazines as selective PDE4B versus PDE4D inhibitors' publication provides the structure-activity relationship foundation demonstrating that the triazine core derived from N-cyanobenzimidamide intermediates achieves subtype-selective PDE4B inhibition [2].

PDE4 inhibitor patent composition of matter 3-chlorophenyl inflammatory disease intellectual property

Optimal Application Scenarios for 3-Chloro-N'-cyanobenzene-1-carboximidamide in PDE4B-Focused Drug Discovery


Synthesis of PDE4B-Selective Triazine Inhibitors Targeting CNS and Inflammatory Diseases

Use 3-chloro-N'-cyanobenzene-1-carboximidamide as the primary building block for constructing the 1,3,5-triazine core in PDE4B-selective inhibitor synthesis. The compound's N'-cyanoamidine moiety undergoes cyclocondensation with orthoesters or amidines to form the triazine scaffold, while the 3-chloro substituent provides a handle for subsequent diversification via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. This synthetic route directly accesses the chemical series described by Hagen et al. (2014), where triazine derivatives demonstrated subtype-selective PDE4B inhibition through engagement with the CR3 regulatory helix [1]. PDE4B is a validated target for CNS disorders, chronic obstructive pulmonary disease (COPD), and other inflammatory conditions [1].

Structure-Activity Relationship (SAR) Exploration at the 3-Position of PDE4 Inhibitor Triazine Scaffolds

Employ 3-chloro-N'-cyanobenzene-1-carboximidamide as the starting material for parallel library synthesis aimed at probing the SAR of the 3-position substituent on the phenyl ring of triazine PDE4B inhibitors. The 3-chloro group can be diversely functionalized via Suzuki-Miyaura, Buchwald-Hartwig, or SNAr reactions to introduce aryl, amino, or alkoxy substituents, respectively. The resulting library can be screened against PDE4B and PDE4D to identify analogues with improved selectivity profiles, building on the 70–80-fold selectivity window established by the CR3 engagement mechanism [1].

One-Pot Sequential Cyclization-Functionalization for Accelerated Lead Optimization

Design a one-pot, two-step synthetic protocol wherein 3-chloro-N'-cyanobenzene-1-carboximidamide is first cyclized with an orthoester to form the triazine intermediate, followed by in-situ functionalization at the 3-chloro position without intermediate purification. This approach leverages the bifunctional reactivity of the compound to reduce synthesis cycle time and material loss in medicinal chemistry lead optimization. The protocol is especially suited for high-throughput chemistry platforms in pharmaceutical R&D where the compound's high purity (>97%) ensures reproducible reaction outcomes [1].

IP-Positioned PDE4 Inhibitor Development Programs

For pharmaceutical development programs seeking composition-of-matter patent coverage within the PDE4 inhibitor space, 3-chloro-N'-cyanobenzene-1-carboximidamide represents a strategically important intermediate. The 3-chlorophenyl moiety is explicitly claimed as a preferred R6 substituent in the 'HETEROARYL INHIBITORS OF PDE4' patent family [1]. Synthesizing triazine inhibitors from this intermediate ensures that the resulting final compounds fall within the claimed chemical space, strengthening freedom-to-operate and patentability positions for CNS and anti-inflammatory indications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-chloro-N'-cyanobenzene-1-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.